molecular formula C11H7Cl2N3O B1272076 2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile CAS No. 338417-66-6

2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile

Cat. No. B1272076
M. Wt: 268.1 g/mol
InChI Key: IOPKPPSEUFNONC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of "2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile" is not directly detailed in the abstracts, the studies of similar compounds involve sophisticated techniques such as X-ray diffraction analysis to determine the crystal structures of the derivatives . The synthesis likely involves the introduction of amino groups and the dichlorophenoxy moiety to the propanedinitrile backbone, which is a common structural element in these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various methods. For instance, the IR and Raman spectra of 1-aminoethylidene propanedinitrile and its N-methyl derivatives were recorded, and ab initio calculations were carried out to support the existence of different conformers . Similarly, X-ray diffraction analysis was used to determine the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing details about their conformational preferences in different environments .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their vibrational and NMR spectra, as well as their crystal structures. For example, the existence of two conformers of 1-(methylamino)ethylidene propanedinitrile with different stabilities was confirmed through spectral analysis and computational calculations . The crystal packing and hydrogen-bonded structures of the 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives also provide information about their solid-state properties and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of 2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile have been synthesized and their antibacterial activities reported. For instance, Al-Adiwish et al. (2012) investigated the synthesis of certain compounds involving this derivative and their antibacterial properties (Al-Adiwish et al., 2012).

Vibrational and NMR Spectra Analysis

Gatial et al. (1999) conducted a study on the vibrational and NMR spectra of 1-aminoethylidene propanedinitrile and its derivatives. This research provides insights into the structural properties of these compounds (Gatial et al., 1999).

Oxoindenothiazine and Dioxospiro Derivative Synthesis

Hassan et al. (2015) reported on the synthesis of oxoindenothiazine and dioxospiro(indene‐2,4′‐thiazine) derivatives from reactions involving substituted ethylidene hydrazinecarbothioamides and 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile (Hassan et al., 2015).

Interaction with Ethoxymythelene-Containing Compounds

The study by Dmitry et al. (2015) explored the interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives, including a variant of propanedinitrile, leading to the formation of several compounds (Dmitry et al., 2015).

Crystal Structure and Protolytic Properties

Budzisz et al. (2005) investigated the crystal structure, protolytic properties, and alkylating activity of 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one, providing valuable information on the structural and chemical properties of such compounds (Budzisz et al., 2005).

Structural Properties of N,N-Dialkylaminobenzamides

Karlsen et al. (2002) studied the barrier to rotation around the carbon amino nitrogen bond in various substituted propanedinitriles, contributing to the understanding of their structural properties (Karlsen et al., 2002).

Immunosuppressant FTY720 and Its Analogs

Xu Yun-gen (2008) reviewed developments of FTY720 and its analogs, including compounds related to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, which are relevant in the context of immunosuppressants (Xu Yun-gen, 2008).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes represent specific hazards and precautions associated with the compound.

properties

IUPAC Name

2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-1-2-11(9(13)3-8)17-6-10(16)7(4-14)5-15/h1-3H,6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKPPSEUFNONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377186
Record name 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile

CAS RN

338417-66-6
Record name 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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